molecular formula C5H8O3 B12736835 cis-2-Hydroxy-4-pentanolide CAS No. 34644-78-5

cis-2-Hydroxy-4-pentanolide

Cat. No.: B12736835
CAS No.: 34644-78-5
M. Wt: 116.11 g/mol
InChI Key: XHMUCGPKDKCFHL-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Hydroxy-4-pentanolide is an organic compound that belongs to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Hydroxy-4-pentanolide can be achieved through several methods. One common approach involves the cyclization of hydroxy acids under acidic conditions. For example, the hydroxy acid precursor can be treated with a strong acid like sulfuric acid to induce cyclization and form the lactone ring. Another method involves the use of enzymatic catalysis, where specific enzymes catalyze the formation of the lactone from the corresponding hydroxy acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: cis-2-Hydroxy-4-pentanolide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The lactone ring can be reduced to form the corresponding diol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of substituted lactones with various functional groups.

Scientific Research Applications

cis-2-Hydroxy-4-pentanolide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cis-2-Hydroxy-4-pentanolide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    cis-4-Hydroxy-2-chromancarboxylates: These compounds have similar structural features but differ in their conformational preferences and reactivity.

    cis-5-Hydroxy-L-pipecolic acids: These compounds are also hydroxylated lactones but have different ring sizes and functional groups.

Uniqueness: cis-2-Hydroxy-4-pentanolide is unique due to its specific structural configuration and the presence of both hydroxyl and lactone functional groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

34644-78-5

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(3S,5R)-3-hydroxy-5-methyloxolan-2-one

InChI

InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3/t3-,4+/m1/s1

InChI Key

XHMUCGPKDKCFHL-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)O1)O

Canonical SMILES

CC1CC(C(=O)O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.